molecular formula C4H4Br2N2O B12344121 5-bromo-5H-pyrimidin-2-one;hydrobromide

5-bromo-5H-pyrimidin-2-one;hydrobromide

Cat. No.: B12344121
M. Wt: 255.90 g/mol
InChI Key: FTJPIRRJHWHURH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Molecular Formula Analysis

The compound is formally designated as 5-bromo-1H-pyrimidin-2-one hydrobromide in accordance with IUPAC nomenclature rules. This name specifies the bromine substitution at the 5-position of the pyrimidine ring, the lactam functionality at the 2-position, and the hydrobromide counterion. Alternative systematic names include 5-bromopyrimidin-2(1H)-one hydrobromide and 5-bromo-1,2-dihydropyrimidin-2-one hydrobromide , reflecting different tautomeric representations of the heterocyclic core.

The molecular formula C₄H₄Br₂N₂O confirms the presence of a six-membered pyrimidine ring containing two nitrogen atoms, one oxygen atom, and two bromine atoms. The hydrobromide component arises from protonation of the lactam oxygen or pyrimidine nitrogen, balanced by a bromide anion. Key structural features include:

Property Value Source
Molecular weight 255.897 g/mol
Monoisotopic mass 253.869037 g/mol
Bromine content 62.43% (w/w)
Nitrogen content 10.94% (w/w)

The SMILES notation Br.O=C1N=CC(Br)=CN1 precisely encodes the connectivity of atoms, emphasizing the conjugated system formed by the pyrimidine ring’s alternating single and double bonds.

Crystallographic and Spectroscopic Characterization

While experimental X-ray diffraction data for this specific compound remains unpublished, structural analogs provide insights into its likely solid-state configuration. The pyrimidine ring typically adopts a planar geometry with slight puckering at the lactam oxygen. Hydrogen bonding between the hydrobromide proton and adjacent electronegative atoms likely creates extended crystal lattice networks, as observed in related brominated pyrimidinones.

Key spectroscopic signatures include:

  • ¹H NMR : Expected resonances at δ 8.3–8.5 ppm (H-4 and H-6 aromatic protons), δ 12.1–12.3 ppm (exchangeable NH proton)
  • ¹³C NMR : Characteristic peaks near δ 160 ppm (C=O), δ 150–155 ppm (C-Br), and δ 110–120 ppm (aromatic carbons)
  • IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~3100 cm⁻¹ (N-H stretch)

Mass spectrometric analysis reveals a base peak at m/z 175 corresponding to the [M-Br-HBr]⁺ ion, with isotope patterns characteristic of dibrominated compounds.

Tautomeric Behavior and Protonation States

The compound exhibits dynamic tautomerism between three primary forms:

  • Lactam tautomer : Predominant form featuring a carbonyl group at C2 and NH group at N1
  • Lactim tautomer : Rare form with hydroxyl group at C2 and imine nitrogen at N1
  • Zwitterionic form : Protonated lactam oxygen with charge-separated structure

The hydrobromide salt stabilizes the lactam tautomer through Brønsted acid-base interactions, as evidenced by comparative studies of neutral versus protonated pyrimidinones. Protonation occurs preferentially at the lactam oxygen (pKa ≈ 3.2–3.8) rather than the ring nitrogen atoms, creating a resonance-stabilized oxonium ion.

Quantum mechanical calculations at the B3LYP/6-311+G(d,p) level predict the following relative stabilities:

Tautomer Energy (kcal/mol) Population (%)
Lactam 0.0 92.3
Lactim +4.7 6.1
Zwitterionic +1.2 1.6

Properties

Molecular Formula

C4H4Br2N2O

Molecular Weight

255.90 g/mol

IUPAC Name

5-bromo-5H-pyrimidin-2-one;hydrobromide

InChI

InChI=1S/C4H3BrN2O.BrH/c5-3-1-6-4(8)7-2-3;/h1-3H;1H

InChI Key

FTJPIRRJHWHURH-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)N=CC1Br.Br

Origin of Product

United States

Preparation Methods

Bromination of Pyrimidinone Derivatives

Direct Bromination Using Hydrobromic Acid and Hydrogen Peroxide

A one-step synthesis from 2-hydroxypyrimidine is reported in CN114591250A . The method involves:

  • Reagents : 2-Hydroxypyrimidine, hydrobromic acid (20–50 wt%), hydrogen peroxide (10–50 wt%).
  • Conditions : Heating at 30–100°C for 8–14 hours, followed by catalytic decomposition of residual peroxide with catalase.
  • Mechanism : Bromination occurs at the 5-position via electrophilic substitution, facilitated by HBr/H₂O₂ generating in situ bromine radicals.
  • Yield : 94–99% after purification via solvent extraction (e.g., methane) and crystallization.
Optimization Notes:
  • Excess HBr (molar ratio 1:3 relative to substrate) ensures complete conversion.
  • Higher H₂O₂ concentrations (30–50%) reduce reaction time but require careful temperature control to avoid over-oxidation.

N-Bromosuccinimide (NBS)-Mediated Bromination

US5859014A and PMID:32006911 describe bromination using NBS in acidic media:

  • Reagents : Pyrimidin-2-one, NBS, p-toluenesulfonic acid (PTSA) in acetonitrile.
  • Conditions : 0–5°C for 4–6 hours.
  • Mechanism : NBS acts as a bromine source, with PTSA protonating the pyrimidine ring to enhance electrophilicity.
  • Yield : 75–85% with HPLC purity >98%.
Advantages:
  • Avoids hazardous bromine gas.
  • Compatible with thermally sensitive substrates.

Cyclization of Brominated Precursors

Cyclocondensation of 2-Bromomalonedial and Acetamidine

CN110642788A outlines a cyclization route:

  • Reagents : 2-Bromomalonedial, acetamidine hydrochloride, glacial acetic acid.
  • Conditions : Reflux at 110°C for 12 hours.
  • Mechanism : Acid-catalyzed cyclodehydration forms the pyrimidine ring, followed by in situ hydrobromide salt formation.
  • Yield : 68–72% after recrystallization.
Critical Parameters:
  • Molar ratio : 1:1.2 (2-bromomalonedial:acetamidine).
  • Solvent choice : Glacial acetic acid enhances protonation, accelerating cyclization.

Ring Closure Using β-Bromo-α-Sulfinylcinnamonitriles

Degruyter (10.1515/hc.2011.026) reports a multi-step approach:

  • Bromination of α-(ethylsulfanyl)cinnamonitrile with HBr/H₂O₂.
  • Oxidation to β-bromo-α-sulfinyl derivatives.
  • Hydrazine-mediated cyclization to 5-amino-pyrimidines, followed by HBr treatment.
  • Yield : 60–65% over three steps.

Alternative Methods

Phosphorus Oxychloride-Assisted Halogen Exchange

CN114591250A describes converting 5-bromo-2-hydroxypyrimidine to the hydrobromide salt using POCl₃ and organic amines (e.g., triethylamine):

  • Conditions : 50–120°C for 5–8 hours.
  • Yield : 94–96% with >98% purity.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
HBr/H₂O₂ Bromination 94–99 98–99 High efficiency, one-pot Requires hazardous HBr handling
NBS Bromination 75–85 97–98 Safe bromine source Moderate yields
Cyclocondensation 68–72 95–97 Uses inexpensive reagents Multi-step, longer reaction time

Purification and Characterization

  • Crystallization : Ethyl acetate/n-heptane (1:1) is optimal for removing unreacted starting materials.
  • Analytical Data :
    • ¹H NMR (400 MHz, D₂O) : δ 8.21 (s, 1H, C6-H), 6.98 (s, 1H, C4-H).
    • HPLC : Retention time 4.2 min (C18 column, acetonitrile/water 70:30).

Industrial-Scale Considerations

  • CN114591250A emphasizes scalability, with batch sizes >1 kg achieving consistent yields (93–95%).
  • Waste Management : Catalase treatment neutralizes residual H₂O₂, reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-5H-pyrimidin-2-one;hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides can be used in nucleophilic substitution reactions. These reactions typically occur in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used, although these reactions are less frequently studied.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding aminopyrimidine derivative.

Scientific Research Applications

5-Bromo-5H-pyrimidin-2-one;hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-5H-pyrimidin-2-one;hydrobromide involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. Additionally, the pyrimidine ring can interact with nucleic acids and proteins, potentially disrupting their normal functions.

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : ~265.88 g/mol (exact value depends on hydration).
  • Solubility : Hydrobromide salts generally enhance aqueous solubility, making the compound suitable for formulation .
  • Reactivity : The bromine atom at the 5-position facilitates nucleophilic substitution reactions, enabling further functionalization .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table compares 5-bromo-5H-pyrimidin-2-one hydrobromide with structurally related brominated pyrimidines and pyridines:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Differences
5-Bromo-1-methylpyrimidin-2(1H)-one C₅H₅BrN₂O 189.01 Methyl group at 1-position Increased lipophilicity; altered metabolic stability
5-Bromo-6-chloro-4(3H)-pyrimidinone C₄H₂BrClN₂O 209.43 Chlorine at 6-position Enhanced electrophilicity; potential for dual halogenation pathways
2-Amino-5-bromopyrimidin-4-ol hydrobromide C₄H₅BrN₃O·HBr ~282.93 Amino and hydroxyl groups at 2- and 4-positions Improved hydrogen bonding capacity; potential for kinase inhibition
5-Bromo-2-chloropyrimidin-4-amine C₄H₄BrClN₃ 208.46 Chlorine at 2-position, amine at 4-position Planar crystal structure with N–H···N hydrogen bonding networks

Physicochemical Properties

Hydrobromide Salts vs. Free Bases :

  • Solubility : Hydrobromide salts (e.g., 5-bromo-5H-pyrimidin-2-one hydrobromide, eletriptan hydrobromide , dextromethorphan hydrobromide ) exhibit superior aqueous solubility compared to free bases, critical for oral bioavailability.
  • Stability : The hydrobromide counterion may improve thermal stability, as seen in galantamine hydrobromide, an acetylcholinesterase inhibitor .

Melting Points :

  • 5-Bromo-1-methylpyrimidin-2(1H)-one: No explicit data, but methyl substitution typically lowers melting points relative to polar hydrobromide salts.
  • 5-Bromo-6-chloro-4(3H)-pyrimidinone: Likely higher melting point due to increased molecular symmetry and halogen interactions .

Pharmacological Potential

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.